

Structural Elucidation of 2,5-Diethylaniline: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2,5-Diethylaniline

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This guide provides a comprehensive overview of the spectroscopic methods used for the structural validation of **2,5-diethylaniline**. By comparing experimental data from analogous compounds and theoretical predictions, this document serves as a practical reference for the characterization of this and similar substituted aniline compounds.

Spectroscopic Data Summary

The structural confirmation of **2,5-diethylaniline**, a primary arylamine with the molecular formula C₁₀H₁₅N, relies on the synergistic application of several spectroscopic techniques.^[1] While direct experimental spectra for this specific compound are not readily available in public databases, a robust structural assignment can be achieved through a comparative analysis with structurally related molecules and established spectroscopic principles.

The expected molecular weight of **2,5-diethylaniline** is 149.23 g/mol, with a monoisotopic mass of 149.120449483 Da.^[1] This information is fundamental for mass spectrometry analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Diethylaniline in CDCl₃

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~3.5	Singlet (broad)	2H
Ar-H (H6)	~6.9	Doublet	1H
Ar-H (H4)	~6.6	Doublet of Doublets	1H
Ar-H (H3)	~6.5	Doublet	1H
-CH ₂ - (C2)	~2.6	Quartet	2H
-CH ₂ - (C5)	~2.5	Quartet	2H
-CH ₃ (C2)	~1.2	Triplet	3H
-CH ₃ (C5)	~1.2	Triplet	3H

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Diethylaniline in CDCl₃

Carbon Atom	Chemical Shift (δ , ppm)
C1 (-NH ₂)	~144
C2 (-CH ₂ CH ₃)	~136
C5 (-CH ₂ CH ₃)	~129
C6	~128
C4	~116
C3	~114
-CH ₂ - (C2)	~25
-CH ₂ - (C5)	~23
-CH ₃ (C2)	~14
-CH ₃ (C5)	~13

Table 3: Characteristic IR Absorption Frequencies for 2,5-Diethylaniline

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric)	3400-3500	Medium
N-H Stretch (symmetric)	3300-3400	Medium
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-2970	Strong
N-H Bend	1590-1650	Medium
C=C Stretch (aromatic)	1450-1600	Medium
C-N Stretch	1250-1340	Medium-Strong

Table 4: Expected Mass Spectrometry Fragmentation for 2,5-Diethylaniline

m/z	Ion
149	[M] ⁺ (Molecular Ion)
134	[M-CH ₃] ⁺
120	[M-C ₂ H ₅] ⁺

Comparative Spectroscopic Data

The predicted data for **2,5-diethylaniline** can be benchmarked against the experimental data of structurally similar compounds.

¹H and ¹³C NMR of Analogous Compounds

- 2,5-Dimethylaniline: This compound offers a close structural analogy, with methyl groups in place of ethyl groups. The aromatic proton signals are expected in a similar region to those of **2,5-diethylaniline**.[\[2\]](#)[\[3\]](#)

- 2,6-Diethylaniline: While the substitution pattern differs, the signals for the ethyl groups provide a good comparison for the expected chemical shifts and multiplicities.[\[4\]](#)
- N,N-Diethylaniline: This isomer is useful for comparing the signals of the ethyl groups, although the substitution on the nitrogen atom significantly alters the electronic environment of the aromatic ring.[\[5\]](#)[\[6\]](#)[\[7\]](#)

IR and MS of Analogous Compounds

- N,N-Diethylaniline: The IR spectrum of this compound shows characteristic C-H and C-N stretching frequencies that can be compared with the expected spectrum of **2,5-diethylaniline**.[\[8\]](#)[\[9\]](#)
- 2,5-Diethoxyaniline: The mass spectrum of this compound provides insight into the fragmentation patterns of a di-substituted aniline derivative.[\[10\]](#)
- 2,6-Diethylaniline: The mass spectral data for this isomer can be compared to predict the fragmentation of the target molecule.[\[11\]](#)

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

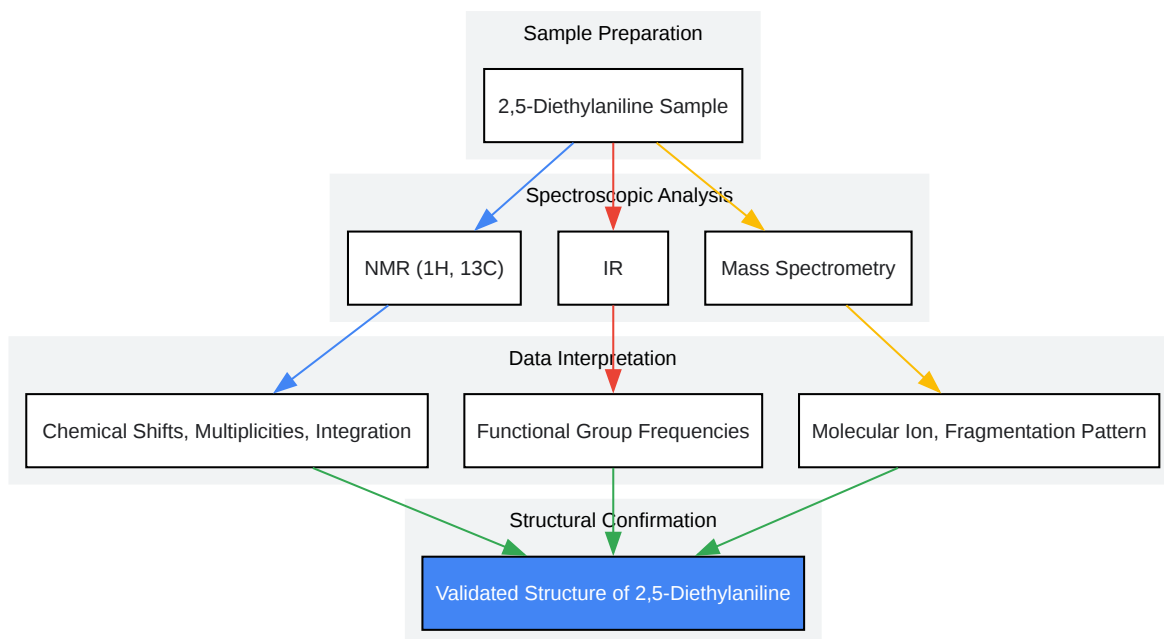
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., $50\text{--}500$).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Structural Validation

The logical flow for the structural validation of **2,5-diethylaniline** is depicted below.



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Caption: Workflow for the spectroscopic validation of **2,5-Diethylaniline**.

This comprehensive approach, combining predictive analysis with comparative data from related compounds and standardized experimental protocols, provides a robust framework for the unequivocal structural validation of **2,5-diethylaniline**.

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